6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one
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Overview
Description
The compound “6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . The synthesis of these compounds often involves the reaction of anilines using malonic acid equivalents . Other more specialized methods include the reaction of anthranilic acid derivatives .Molecular Structure Analysis
The molecular structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . The quinoline nucleus is present in numerous biological compounds .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The chemical reactions of quinoline derivatives are often influenced by the specific substitutions on the heterocyclic pyridine ring .Scientific Research Applications
Synthesis and Biological Activity
The compound 6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one is explored in the synthesis of various heterocyclic compounds, showcasing its utility in creating pharmacologically active derivatives. For instance, studies have reported the synthesis of novel chromone-pyrimidine coupled derivatives showing diverse biological activities. These compounds were synthesized under solvent-free conditions using eco-friendly catalysts, demonstrating the compound's versatility in green chemistry applications (Nikalje et al., 2017).
Photocatalytic Degradation Studies
Research on photocatalytic degradation of atrazine (a structurally related compound) using TiO2 highlights the potential of chloro-substituted chromen-2-one derivatives in environmental applications. These studies examine the efficiency of both suspended and supported TiO2 systems in degrading atrazine under various conditions. The findings suggest that similar chloro-substituted compounds, including this compound, could be explored for their environmental degradation capabilities, offering insights into their utility in water treatment and pollution control (Parra et al., 2004).
Catalytic and Synthetic Applications
The research also delves into the compound's role in the synthesis of chromene derivatives, where its structure serves as a key intermediate in multicomponent reactions. Such applications demonstrate the compound's significant role in developing new materials with potential catalytic, electronic, or optical properties. For example, the microwave-assisted synthesis of novel 2H-Chromene derivatives bearing phenylthiazolidinones showcases the compound's utility in producing entities with remarkable antimicrobial activity, underscoring its importance in medicinal chemistry (El Azab et al., 2014).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to various changes that result in their diverse biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . These affected pathways and their downstream effects contribute to the compound’s diverse biological activities .
Result of Action
It is known that indole derivatives have diverse biological activities . For instance, some indole derivatives have shown potent antiviral activities .
Properties
IUPAC Name |
6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c1-3-19-4-6-20(7-5-19)11-13-9-17(21)22-16-8-12(2)15(18)10-14(13)16/h8-10H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCVRANLAVZAFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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